GLS1 Inhibitor

Overview

Description

Glutaminase 1 (GLS1) is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in glutaminolysis, which fuels the tricarboxylic acid (TCA) cycle and supports nucleotide, amino acid, and glutathione synthesis in cancer cells . Overexpression of GLS1 is observed in multiple malignancies, including colorectal, prostate, renal, and ovarian cancers, making it a promising therapeutic target . GLS1 inhibitors disrupt glutamine metabolism, leading to reduced ATP production, increased reactive oxygen species (ROS), and apoptosis in cancer cells .

Three isoforms of GLS1—KGA, GAC, and GAM—are implicated in cancer progression, with GAC being the most oncogenic due to its role in metabolic reprogramming . Inhibitors targeting these isoforms have shown anti-tumor efficacy in preclinical and clinical studies, though resistance mechanisms and biomarker-driven patient stratification remain challenges .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GLS1 Inhibitors typically involves multiple steps, including the formation of key intermediates and the final inhibitor compound. One common synthetic route involves the use of organic solvents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of GLS1 Inhibitors often involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process may include purification steps such as crystallization and chromatography to ensure the final product’s purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

GLS1 Inhibitors undergo various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions often involve controlled temperatures and pressures to optimize yield and selectivity .

Major Products Formed

The major products formed from these reactions are typically derivatives of the original GLS1 Inhibitor, with modifications to enhance its binding affinity and specificity for the target enzyme .

Scientific Research Applications

Cancer Therapy

GLS1 inhibitors have shown promise in treating various cancers by targeting metabolic vulnerabilities:

- Multiple Myeloma : The allosteric GLS1 inhibitor RA123 demonstrated significant antitumor effects both in vitro and in vivo. Studies indicated that RA123 reduced tumor cell growth and altered glutamate levels, suggesting its potential as a therapeutic agent for multiple myeloma .

- Lymphoma and Solid Tumors : CB-839 (telaglenastat), a selective this compound, has been tested in combination with other agents such as nivolumab for melanoma and renal cell carcinoma. Clinical trials have shown that this combination can enhance treatment efficacy without significant side effects .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : Research indicates that GLS1 inhibition can enhance radiosensitivity in HNSCC cells. Combining GLS1 inhibitors with c-Myc inhibitors has shown superior antitumor effects, highlighting a promising strategy for treating aggressive cancers .

Senescence and Age-Related Disorders

GLS1 inhibitors are also being investigated for their potential to ameliorate age-related dysfunctions:

- Cellular Senescence : A study revealed that GLS1 inhibition selectively eliminates senescent cells from aged tissues, improving symptoms associated with obesity, diabetes, and arteriosclerosis. This suggests a novel approach to treating age-related disorders by targeting metabolic pathways involved in senescence .

- Muscle Diseases : In models of Duchenne muscular dystrophy, GLS1 inhibition improved the therapeutic efficacy of mesenchymal stem cells by alleviating senescence-related dysfunctions, indicating a potential application in regenerative medicine .

Autoimmune Diseases

Recent findings suggest that GLS1 inhibitors may also play a role in managing autoimmune diseases:

- Systemic Lupus Erythematosus (SLE) : Inhibition of GLS1 has been shown to reduce Th17 cell differentiation, which is implicated in autoimmune pathology. This indicates that GLS1 inhibitors could represent a new treatment strategy for SLE by modulating immune responses .

Data Table: Summary of Key Studies on GLS1 Inhibitors

Mechanism of Action

GLS1 Inhibitors exert their effects by binding to the active site of glutaminase 1, thereby preventing the conversion of glutamine to glutamate. This inhibition disrupts the glutaminolysis pathway, leading to reduced energy production and biosynthesis in cancer cells. The molecular targets and pathways involved include the tricarboxylic acid cycle and the regulation of cellular metabolism .

Comparison with Similar Compounds

Comparative Analysis of GLS1 Inhibitors

Table 1: Key GLS1 Inhibitors and Their Properties

Mechanism and Selectivity

- Allosteric Inhibitors: CB-839, BPTES, and compound 968 bind to the allosteric site of GLS1, stabilizing its inactive tetrameric form .

- Natural Inhibitors : Urolithin A (UroA), derived from gut microbiota, mimics BPTES but requires dietary modulation (e.g., pomegranate intake) for sustained efficacy .

- Structural Innovations: Compound 41e incorporates a 4-piperidinamine linker and aromatic heterocycles, enhancing metabolic stability compared to earlier inhibitors like C147 .

Efficacy and Clinical Progress

- CB-839: Demonstrated tumor growth inhibition in colorectal cancer (CRC) xenografts (60% reduction) and FH-deficient renal cell carcinoma (RCC) patient-derived models . However, mesenchymal mCRPC cells exhibit de novo resistance, necessitating novel inhibitors .

- Compound 24y : Achieved 40.9–42.0% tumor inhibition in A549 (lung) and HCT116 (colon) models at 100 mg/kg, outperforming earlier analogs .

Research Findings and Resistance Mechanisms

Resistance and Novel Strategies

- CB-839 Resistance : Mesenchymal mCRPC cells resist CB-839 due to upregulated glutamine synthetase (GS) and alternative metabolic pathways .

- Senolysis: Senescent melanoma cells (post-CDK4/6i therapy) overexpress GLS1, making them vulnerable to GLS1 inhibitors even if resistant to BRAF inhibitors .

- Combination Therapies : Compound 968 enhances PD-L1 blockade efficacy in ovarian cancer by increasing CXCL10/11 secretion and CD3+ T-cell infiltration .

Biomarkers and Patient Stratification

- GLS1 Expression: High GLS1 levels correlate with advanced CRC stages, lymph node metastasis, and poor prognosis . In prostate cancer, GLS1 IHC positivity may predict CB-839 response .

- Co-dependency Markers : Tumors with concurrent reliance on GLS1 and γ-glutamylcysteine synthetase (glutathione synthesis) are ideal candidates for GLS1 inhibition .

- MIR4435-2HG : This lncRNA serves as a sensitivity marker for CB-839 in FH-deficient RCC, linked to STAT1-mediated GLS1 activation .

Biological Activity

Glutaminase 1 (GLS1) inhibitors have emerged as significant therapeutic agents in various biomedical fields, particularly in cancer treatment and age-related diseases. This article explores the biological activity of GLS1 inhibitors, focusing on their mechanisms, effects on cellular processes, and potential clinical applications.

Overview of GLS1 and Its Role in Cellular Metabolism

GLS1 is a key enzyme responsible for the conversion of glutamine to glutamate, a crucial process in cellular metabolism. This enzyme plays a pivotal role in cancer cell metabolism, particularly in tumors that exhibit "glutamine addiction," where they rely heavily on glutamine for growth and survival. Inhibition of GLS1 can lead to reduced levels of glutamate, subsequently affecting cell proliferation and survival.

GLS1 inhibitors function primarily through two mechanisms:

- Direct Inhibition : Compounds such as BPTES inhibit GLS1 enzymatic activity directly, leading to decreased glutamate production and increased oxidative stress within cancer cells. This results in apoptosis (programmed cell death) due to an accumulation of reactive oxygen species (ROS) .

- Allosteric Modulation : Recent studies have identified novel allosteric inhibitors that bind to GLS1 at sites distinct from the active site, altering its conformation and inhibiting its function without competing with glutamine .

Case Studies and Research Findings

- Ovarian Cancer : Research indicates that high GLS1 expression correlates with poor prognosis in ovarian cancer patients. Inhibition of GLS1 has been shown to enhance the efficacy of existing therapies by overcoming resistance mechanisms . For instance, the combination of GLS1 inhibitors with mTOR inhibitors has demonstrated improved therapeutic outcomes .

- Head and Neck Squamous Cell Carcinoma (HNSCC) : Studies have shown that GLS1 inhibition leads to significant increases in cell death rates among HNSCC cells, particularly when combined with other treatments like metformin .

- Glioblastoma : Pharmacological inhibition of GLS1 has been effective in eradicating glioblastoma stem-like cells, which are known for their resistance to conventional therapies. Inhibitors like CB839 have been shown to induce G0/G1 phase arrest in these cells, thereby reducing their proliferative capacity .

Effects on Senescent Cells

Recent findings highlight the role of GLS1 inhibitors in targeting senescent cells, which accumulate with age and contribute to various age-related diseases. A study conducted on aged mice demonstrated that administration of GLS1 inhibitors selectively eliminated senescent cells from multiple organs, leading to improvements in muscle function and metabolic disorders associated with aging . The mechanism involves the sensitivity of senescent cells to GLS1 inhibition due to compromised lysosomal integrity and altered intracellular pH levels .

Data Summary

Clinical Implications

The promising results from preclinical studies have led to ongoing clinical trials assessing the efficacy of GLS1 inhibitors as cancer therapies. Notably, IACS-6274 is an oral this compound showing favorable pharmacokinetics and antitumor activity in early-phase trials . Furthermore, the potential application of GLS1 inhibitors in anti-aging therapies presents an innovative approach to managing geriatric diseases by targeting senescent cell populations.

Q & A

Basic Research Questions

Q. What experimental assays are recommended for screening GLS1 inhibitors, and how do they ensure specificity?

Fluorometric microplate assays are widely used to screen GLS1 inhibitors. These kits detect glutamate production via enzymatic conversion of a non-fluorescent probe to a fluorescent product, enabling high-throughput screening. For example, the ab283389 kit (BioVision/Abcam) includes controls like CB-839 to validate inhibitor specificity . Researchers should optimize glutamine concentrations and include negative controls (e.g., inhibitor-free wells) to minimize false positives. Parallel validation with siRNA silencing or Western blotting (e.g., detecting reduced GLS1 protein levels) is critical to confirm on-target effects .

Q. How can researchers validate GLS1 inhibition in cellular models?

Key methods include:

- Metabolite profiling : Measure intracellular glutamine, glutamate, and downstream metabolites (e.g., α-ketoglutarate) via LC-MS or enzymatic assays to confirm metabolic disruption .

- Proliferation assays : Use ATP-based viability assays (e.g., CellTiter-Glo) in glutamine-dependent cancer lines (e.g., NCI-H1703). Reduced proliferation under inhibitor treatment indicates efficacy .

- Western blotting : Monitor GLS1 protein levels and downstream targets (e.g., MYC-regulated genes) to assess pathway modulation .

Q. What animal models are suitable for testing GLS1 inhibitors in vivo?

Xenograft models using GLS1-dependent cancer cell lines (e.g., NCI-H1703 NSCLC) are standard. Administer inhibitors orally (e.g., CB-839 at 100 mg/kg) and measure tumor growth, glutamine/glutamate levels via MRI or mass spectrometry, and survival endpoints. Include control groups treated with vehicle or non-targeting compounds to isolate GLS1-specific effects .

Q. How do GLS1 isoforms (GAC vs KGA) influence experimental design?

GAC, the splice variant linked to oncogenesis, is often overexpressed in cancers. Use isoform-specific primers or antibodies in qPCR/Western blotting to distinguish GAC from KGA. Functional studies (e.g., CRISPR knockdown of individual isoforms) can clarify their roles in glutaminolysis and cell survival .

Advanced Research Questions

Q. How can contradictory data on GLS1 inhibitor efficacy across cancer types be reconciled?

Resistance mechanisms vary:

- Metabolic plasticity : Some cancers (e.g., mesenchymal prostate cancer) upregulate alternative pathways (e.g., glycolysis) upon GLS1 inhibition, necessitating combination therapies .

- GLS1 expression levels : Tumors with low GLS1 may respond poorly. Pre-screen patient-derived models using IHC or RNA-seq to stratify responders .

- Microenvironmental factors : Hypoxia induces GLS1 in colorectal cancer, but inhibitors like BPTES show limited penetration in dense tumors. Optimize dosing schedules or use nano-delivery systems to improve efficacy .

Q. What biomarkers predict therapeutic response to GLS1 inhibitors?

- Tissue-based : High GLS1 expression (IHC) and MYC activation (RNA-seq) correlate with sensitivity .

- Circulating metabolites : Elevated plasma glutamate or reduced α-ketoglutarate may indicate target engagement .

- Imaging : Hyperpolarized 13C-glutamine PET tracks real-time glutaminolysis inhibition in preclinical models .

Q. How does GLS1 inhibition intersect with the Warburg effect?

While the Warburg effect emphasizes glycolysis, GLS1 inhibition exacerbates metabolic stress by blocking glutamine-driven anaplerosis. This dual targeting (glycolysis + glutaminolysis) disrupts NADPH/ATP production and macromolecule synthesis, selectively killing cancer cells .

Q. Can GLS1 inhibitors target non-cancer pathologies, such as senescence or autoimmune diseases?

Yes. In aged mice, GLS1 inhibitors eliminate senescent cells by depleting glutamate-derived antioxidants, improving outcomes in NASH and arteriosclerosis . In rheumatoid arthritis, GLS1 inhibition reduces synovial fibroblast proliferation, suggesting therapeutic potential in autoimmune disorders .

Q. What are the limitations of siRNA versus small-molecule inhibitors in studying GLS1?

- siRNA : Ensures isoform-specific knockdown but may miss acute effects due to delayed protein turnover. Suitable for mechanistic studies in vitro .

- Small molecules (e.g., CB-839) : Provide rapid inhibition but may off-target (e.g., BPTES affects mitochondrial enzymes at high doses). Use orthogonal assays (e.g., metabolomics) to confirm specificity .

Properties

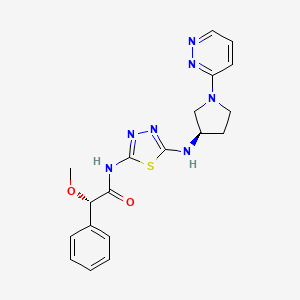

IUPAC Name |

(2S)-2-methoxy-2-phenyl-N-[5-[[(3R)-1-pyridazin-3-ylpyrrolidin-3-yl]amino]-1,3,4-thiadiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N7O2S/c1-28-16(13-6-3-2-4-7-13)17(27)22-19-25-24-18(29-19)21-14-9-11-26(12-14)15-8-5-10-20-23-15/h2-8,10,14,16H,9,11-12H2,1H3,(H,21,24)(H,22,25,27)/t14-,16+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLQLQDLJJUAEGT-ZBFHGGJFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)NC2=NN=C(S2)NC3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@@H](C1=CC=CC=C1)C(=O)NC2=NN=C(S2)N[C@@H]3CCN(C3)C4=NN=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N7O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.